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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Flomoxef (FMOX), an oxacephem antibiotic developed by Shionogi & Co., Ltd., was first

approved in Japan in 1988.[1] Its introduction marked a significant addition to the antibacterial

arsenal, offering a broad spectrum of activity against Gram-positive, Gram-negative, and

anaerobic bacteria.[1][2] This technical guide provides a comprehensive overview of the early

clinical experiences with Flomoxef in Japan, focusing on pivotal data from studies conducted

primarily in the late 1980s. The information is tailored for researchers, scientists, and drug

development professionals, with a focus on quantitative data, experimental protocols, and

visual representations of key concepts.

Efficacy in Japanese Clinical Trials
Early clinical trials in Japan involving a large patient population demonstrated the effectiveness

of Flomoxef across a variety of infections. A summary of these findings is presented below.

Table 1: Overall Clinical Efficacy of Flomoxef in Early
Japanese Trials
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Patient
Population

Number of
Patients

Efficacy Rate
(Excellent to
Good
Response)

Antibacterial
Effect

Source

Various

Infections
2,494 77.1% 80 to 100% [2]

Table 2: Clinical Efficacy of Flomoxef against Methicillin-
Resistant Staphylococcus aureus (MRSA)

Efficacy Rate against MRSA Source

83.3% [2]

Table 3: Clinical Efficacy in Neonatal Bacterial Infections
A study involving 171 neonates treated with Flomoxef for bacterial infections provided the

following efficacy data for the 52 patients who responded to treatment.

Clinical Outcome Number of Patients

Excellent 15

Good 34

Fair 1

Poor 2

Total 52

Source: [Sakata H, et al. Kansenshogaku Zasshi. 1993]

Safety and Tolerability Profile
The safety of Flomoxef was a key aspect of its early clinical evaluation in Japan. The type and

incidence of side effects were found to be comparable to other injectable cephem antibiotics of

the time.
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Table 4: Incidence of Adverse Reactions in Early
Japanese Clinical Trials

Patient
Population

Total Patients
Patients with
Adverse
Reactions

Incidence Rate Source

Pre-approval

clinical trials
3,267 414 12.7%

6-year post-

marketing survey
27,651 810 2.9%

Importantly, no spermatogenic or significant hematological side effects were observed in the

early clinical trials.[2]

Pharmacokinetic Profile in Japanese Subjects
Pharmacokinetic studies were crucial in determining the appropriate dosing regimens for

Flomoxef. The key parameters identified in early Japanese studies are summarized below.

Table 5: Key Pharmacokinetic Parameters of Flomoxef in
Adults

Parameter Value Source

Plasma Half-life Approximately 50 minutes [2]

Urinary Excretion (unchanged

form)
85% within 6 hours [2]

Table 6: Pharmacokinetic Parameters of Flomoxef in
Neonates
Pharmacokinetic studies in neonates revealed differences based on postnatal age, guiding

age-specific dosing recommendations.
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Neonatal Age Group Serum Half-life

1-6 days old (Low Birth Weight) 3.93 hours

1-6 days old (Mature) 2.29 hours

8-19 days old (Mature) 1.62 hours

Source: [Fujita K, et al. Japanese Journal of Antibiotics. 1991]

Experimental Protocols
While detailed protocols from the initial late 1980s studies are not fully available in accessible

literature, this section outlines the general methodologies based on available information.

Phase I Clinical Study in Healthy Male Volunteers
Objective: To assess the safety, tolerability, and pharmacokinetics of Flomoxef.

Methodology:

Subjects: Healthy adult male volunteers.

Dosage: Single and multiple intravenous administrations of Flomoxef in escalating doses.

Pharmacokinetic Sampling: Serial blood and urine samples were collected at predefined

time points post-administration.

Analysis: Flomoxef concentrations in plasma and urine were determined using high-

performance liquid chromatography (HPLC). Pharmacokinetic parameters, including half-

life, volume of distribution, and total body clearance, were calculated.

Safety Assessment: Continuous monitoring of vital signs, physical examinations, and

regular clinical laboratory tests (hematology, blood chemistry, and urinalysis).

Pivotal Clinical Trials for Efficacy and Safety
Objective: To evaluate the clinical efficacy and safety of Flomoxef in patients with various

bacterial infections.
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Methodology:

Study Design: These were often open-label, multicenter studies. Some were comparative

trials, for instance, a double-blind controlled study against Latamoxef (LMOX) for

complicated urinary tract infections.

Patient Population: Patients with diagnosed bacterial infections, including respiratory tract

infections, urinary tract infections, and surgical infections.

Dosage: Typically, 1-2 grams of Flomoxef were administered intravenously daily in two to

four divided doses.

Efficacy Assessment:

Clinical Response: Evaluated based on the resolution or improvement of clinical signs

and symptoms of infection. The response was often categorized as "excellent," "good,"

"fair," or "poor."

Bacteriological Response: Assessed by the eradication or reduction of the causative

pathogen from clinical specimens.

Safety Assessment: Monitoring and recording of all adverse events and abnormal

laboratory findings.

Neonatal and Pediatric Studies
Objective: To determine the efficacy, safety, and appropriate dosage of Flomoxef in neonatal

and pediatric populations.

Methodology:

Patient Population: Neonates (including low-birth-weight infants) and children with

bacterial infections such as sepsis, pneumonia, and urinary tract infections.

Dosage: Doses were determined based on body weight, typically ranging from 60 to 80

mg/kg/day, divided into 3-4 doses.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b131810?utm_src=pdf-body
https://www.benchchem.com/product/b131810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy and Safety Assessment: Similar to adult trials, with a close watch for age-specific

adverse events.

Pharmacokinetic Analysis: Blood and urine samples were collected to determine the

pharmacokinetic profile in these specific populations, leading to age- and weight-based

dosing recommendations.

Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Flomoxef
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Caption: Mechanism of action of Flomoxef.

Experimental Workflow: A Typical Early Phase Clinical
Trial in Japan
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Caption: Generalized workflow of early Flomoxef clinical trials in Japan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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